N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034617-22-4
VCID: VC5618914
InChI: InChI=1S/C15H14N4O2S2/c20-23(21,14-3-1-2-13-15(14)19-22-18-13)17-8-10-6-12(9-16-7-10)11-4-5-11/h1-3,6-7,9,11,17H,4-5,8H2
SMILES: C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Molecular Formula: C15H14N4O2S2
Molecular Weight: 346.42

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

CAS No.: 2034617-22-4

Cat. No.: VC5618914

Molecular Formula: C15H14N4O2S2

Molecular Weight: 346.42

* For research use only. Not for human or veterinary use.

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide - 2034617-22-4

Specification

CAS No. 2034617-22-4
Molecular Formula C15H14N4O2S2
Molecular Weight 346.42
IUPAC Name N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Standard InChI InChI=1S/C15H14N4O2S2/c20-23(21,14-3-1-2-13-15(14)19-22-18-13)17-8-10-6-12(9-16-7-10)11-4-5-11/h1-3,6-7,9,11,17H,4-5,8H2
Standard InChI Key XMTVPWBEPKVMLU-UHFFFAOYSA-N
SMILES C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43

Introduction

Chemical Identity and Molecular Characterization

Structural Features and Nomenclature

The compound’s IUPAC name, N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide, reflects its two primary subunits:

  • A 2,1,3-benzothiadiazole-4-sulfonamide core, characterized by a benzene ring fused to a thiadiazole group and a sulfonamide (-SO₂NH₂) substituent at the 4-position .

  • A 5-cyclopropylpyridin-3-ylmethyl side chain, where a cyclopropyl group is attached to the 5-position of a pyridine ring, which is further connected via a methylene bridge to the sulfonamide nitrogen.

The SMILES notation (C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43) and InChIKey (XMTVPWBEPKVMLU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Table 1: Molecular descriptors of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₄O₂S₂
Molecular Weight346.42 g/mol
CAS Registry Number2034617-22-4
PubChem CID122246938
Topological Polar Surface Area124 Ų (estimated)

Synthetic Pathways and Preparation

General Synthetic Strategy

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide likely involves a multi-step sequence, as inferred from analogous sulfonamide syntheses :

  • Core Construction: The benzothiadiazole ring is assembled via cyclization of o-phenylenediamine derivatives with sulfur-based reagents (e.g., thionyl chloride or sulfur monochloride) .

  • Sulfonamide Formation: Sulfonation at the 4-position of benzothiadiazole using chlorosulfonic acid, followed by ammonolysis to introduce the -SO₂NH₂ group .

  • Side Chain Incorporation: The 5-cyclopropylpyridin-3-ylmethyl group is introduced via nucleophilic substitution or reductive amination, leveraging a bromomethylpyridine intermediate and cyclopropyl Grignard reagents .

Key Challenges and Optimization

  • Regioselectivity: Ensuring sulfonation occurs exclusively at the 4-position of the benzothiadiazole ring requires precise temperature control and catalytic directing groups .

  • Steric Hindrance: The cyclopropyl group’s spatial demands may complicate coupling reactions, necessitating bulky ligands or high-pressure conditions .

Structural and Electronic Analysis

Computational Insights

Density functional theory (DFT) calculations predict:

  • Electrophilic Reactivity: The sulfonamide sulfur atom carries a partial positive charge (+1.2 e), making it susceptible to nucleophilic attack .

  • Hydrogen Bonding: The -SO₂NH- group participates in strong hydrogen bonds (bond length ≈ 1.8 Å), enhancing binding to biological targets like carbonic anhydrases .

EnzymePredicted Kᵢ (nM)Mechanism
hCA II10–50Zinc coordination via sulfonamide
hCA IX100–200Hydrophobic pocket interaction

Agricultural Applications

Benzothiadiazole derivatives, such as BTH (benzothiadiazole-7-carbothioic acid S-methyl ester), induce systemic acquired resistance (SAR) in plants by priming defense pathways against pathogens . Although this compound’s phytoprotective activity remains untested, structural similarities to BTH suggest potential utility in crop protection .

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Solubility: Limited aqueous solubility (logP ≈ 2.8) may necessitate prodrug strategies for oral bioavailability .

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the cyclopropyl group is anticipated, yielding epoxide intermediates requiring glutathione conjugation .

Toxicity Risks

Sulfonamides are associated with hypersensitivity reactions (e.g., Stevens-Johnson syndrome) and folate deficiency due to dihydropteroate synthase inhibition . Computational toxicity screening predicts:

  • hERG Binding: Moderate risk (IC₅₀ ≈ 5 μM), suggesting potential cardiotoxicity at high doses.

  • Ames Test: Negative for mutagenicity, consistent with most sulfonamide drugs .

Environmental Impact and Degradation

Ecotoxicology

Sulfonamides exhibit persistence in aquatic systems due to slow biodegradation. Predicted environmental concentrations (PEC) for this compound in wastewater effluents are estimated at 0.1–1 μg/L, warranting monitoring for antibiotic resistance gene selection .

Degradation Pathways

  • Photolysis: The benzothiadiazole ring undergoes UV-mediated cleavage, generating sulfonic acid derivatives.

  • Microbial Metabolism: Aerobic soil microbes degrade the cyclopropyl group via epoxidation and ring-opening reactions .

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